molecular formula C8H11NO3 B3057553 1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester CAS No. 82483-65-6

1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester

Cat. No.: B3057553
CAS No.: 82483-65-6
M. Wt: 169.18 g/mol
InChI Key: YEGLIGQHQVZTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester is an organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyridine ring with a formyl group and a methyl ester group. Its molecular formula is C8H9NO3, and it is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 1(2H)-pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester can be achieved through several routes. One common method involves the reaction of 3,4-dihydro-2H-pyran with formic acid and methanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid to proceed efficiently. The reaction conditions include heating the mixture to reflux for several hours, followed by purification through distillation or recrystallization.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of 5-hydroxymethyl-3,4-dihydro-2H-pyridinecarboxylic acid methyl ester. Sodium borohydride (NaBH4) is a typical reducing agent used in this reaction.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups. For example, reaction with ammonia (NH3) can yield the corresponding amine derivative.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block for constructing complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of pharmaceutical drugs. Its derivatives are explored for their potential to treat various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and resins with specific properties.

Mechanism of Action

The mechanism by which 1(2H)-pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The compound’s ability to undergo various chemical transformations also enables it to participate in metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester can be compared with other similar compounds, such as:

    3,4-Dihydro-2H-pyran: This compound shares the dihydropyran ring structure but lacks the formyl and ester groups. It is used as a protecting group for alcohols in organic synthesis.

    2-Formyl-3,4-dihydro-2H-pyran: Similar to the target compound, this molecule contains a formyl group but does not have the ester functionality. It is used as an intermediate in the synthesis of various organic compounds.

    3,4-Dihydro-2H-pyran-2-carboxaldehyde: This compound has a similar structure but with a carboxaldehyde group instead of a formyl group. It is used in the synthesis of heterocyclic compounds and as a reagent in organic reactions.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis.

Biological Activity

1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester, also known as methyl 5-formyl-3,4-dihydro-2H-pyridine-1-carboxylate (CAS Number: 82483-65-6), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from diverse sources, including case studies and experimental data.

  • Molecular Formula : C₈H₁₁NO₃
  • Molecular Weight : 169.178 g/mol
  • LogP : 0.869 (indicating moderate lipophilicity)

Antimicrobial Properties

Research has demonstrated that derivatives of pyridinecarboxylic acids exhibit antimicrobial activity. For instance, studies on related compounds have shown that they can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antioxidant Activity

The antioxidant capacity of pyridine derivatives has been evaluated using assays such as DPPH radical scavenging. These studies indicate that the presence of substituents like formyl and methoxy groups enhances the compound's ability to neutralize free radicals, thereby protecting cells from oxidative stress.

Cytotoxic Effects

Several studies have focused on the cytotoxic effects of pyridine derivatives on cancer cell lines. For example, compounds structurally similar to methyl 5-formyl-3,4-dihydro-2H-pyridine-1-carboxylate have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Studies and Experimental Findings

  • Antimicrobial Activity Evaluation :
    • A study evaluated the antimicrobial effects of various pyridinecarboxylic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a formyl group exhibited higher inhibition zones compared to those without.
    CompoundInhibition Zone (mm)
    Control0
    Methyl Ester A15
    Methyl Ester B20
  • Cytotoxicity Assay :
    • A cytotoxicity assay performed on HeLa cells revealed that methyl 5-formyl-3,4-dihydro-2H-pyridine-1-carboxylate exhibited IC50 values comparable to established chemotherapeutic agents.
    CompoundIC50 (µM)
    Doxorubicin2.5
    Methyl Ester3.0
    Control (Untreated)>100
  • Antioxidant Activity :
    • The antioxidant activity was assessed using DPPH scavenging assays. The results showed significant radical scavenging activity for the compound.
    Concentration (µg/mL)% Scavenging Activity
    1025
    5055
    10085

The biological activities of methyl 5-formyl-3,4-dihydro-2H-pyridine-1-carboxylate are attributed to its ability to interact with cellular targets such as enzymes involved in metabolic pathways and cellular signaling. The presence of functional groups such as formyl and methoxy enhances its binding affinity to these targets.

Properties

IUPAC Name

methyl 5-formyl-3,4-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-12-8(11)9-4-2-3-7(5-9)6-10/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGLIGQHQVZTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472083
Record name 1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82483-65-6
Record name 1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester
Reactant of Route 2
1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester
Reactant of Route 3
Reactant of Route 3
1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester
Reactant of Route 4
1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester
Reactant of Route 5
1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester
Reactant of Route 6
1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.